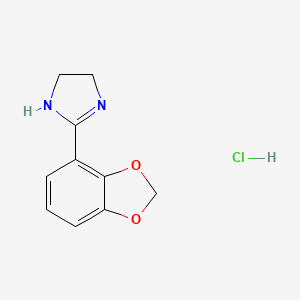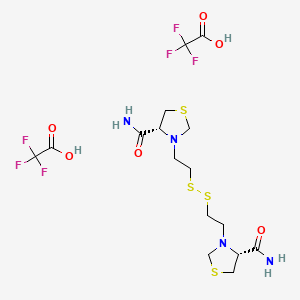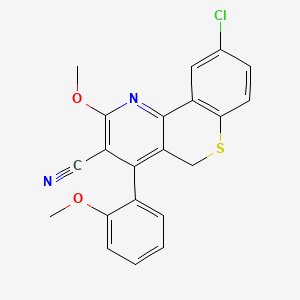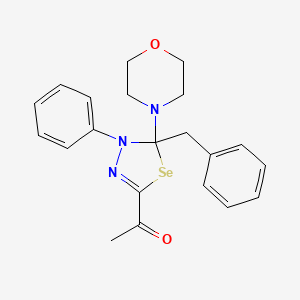
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride is a complex organic compound with the molecular formula C14H13Cl2N3OS.ClH . This compound is known for its unique chemical structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-thiazole ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine.
Addition of the Dichlorophenyl and Methyl Groups: The dichlorophenyl and methyl groups are added through substitution reactions, often using reagents like dichlorobenzene and methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Interact with DNA: Bind to DNA, potentially interfering with replication and transcription processes.
Modulate Receptor Activity: Affect the activity of specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride can be compared with other similar compounds, such as:
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3,6,6-tetramethyl-, monohydrochloride .
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3-dimethyl-, monohydrochloride .
These compounds share similar core structures but differ in the substitution patterns, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
84950-80-1 |
|---|---|
Formule moléculaire |
C13H12Cl3N3OS |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H11Cl2N3OS.ClH/c1-7-11(20-13-16-4-5-18(7)13)12(19)17-8-2-3-9(14)10(15)6-8;/h2-3,6H,4-5H2,1H3,(H,17,19);1H |
Clé InChI |
JXLWSSUNDWAIDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NCCN12)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)






![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)





